molecular formula C8H8N6OS B2410325 (E)-5-amino-N'-(thiophen-2-ylmethylene)-1H-1,2,4-triazole-3-carbohydrazide CAS No. 328089-96-9

(E)-5-amino-N'-(thiophen-2-ylmethylene)-1H-1,2,4-triazole-3-carbohydrazide

Cat. No. B2410325
CAS RN: 328089-96-9
M. Wt: 236.25
InChI Key: XPFKFFGMFPHBNI-ONNFQVAWSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

A similar compound, 2-Amino-N’-(thiophen-2-ylmethylene)benzohydrazide (ATMBH), was synthesized by a conventional method, as well as by microwave (MW) irradiation . The MW assisted synthesis of ATMBH was found to have good yield and was more eco-friendly compared to the conventional method of synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic measurements such as proton nuclear magnetic resonance (1HNMR), carbon-13 nuclear magnetic resonance (13CNMR), and Fourier-transform infrared (FTIR) spectroscopy .


Chemical Reactions Analysis

Binding interaction between a similar compound, (E)-2-(2-aminophenylthio)-N-(thiophen-2-ylmethylene)benzenamine, and various metal ions has been studied by UV–Vis spectroscopic measurements . It shows promising coordination towards Hg2+ and almost no interference from other metal ions .

Scientific Research Applications

Synthesis and Characterization

  • Hybrid Molecule Synthesis : A study synthesized hybrid molecules containing thiophene, triazole, and coumarin rings, highlighting a method that uses a small amount of organic solvent and no catalyst (Yılmaz, 2018).
  • Physico-Chemical Properties : Another research focused on synthesizing derivatives of thiophen-2-ylmethyl-4H-1,2,4-triazol-3-ylthio acetohydrazides and studying their physico-chemical properties (Safonov, 2018).
  • Molecular Conformational Analysis : A study conducted detailed molecular conformational analysis and spectroscopic characterization of (E,Z)-2-(4-amino-5-oxo-3-(thiophen-2-ylmethyl)-4,5-dihydro-1,2,4-triazole-1-yl)-N'-(thiophen-2-ylmethylene) acetohydrazide (Atalay et al., 2019).

Biological Activities

  • Antimicrobial Activities : A range of triazole derivatives, including those with thiophene rings, have been synthesized and tested for antimicrobial activities, showing potential as antifungal agents (Başoğlu et al., 2013).
  • Antioxidant and Antimicrobial Properties : Compounds synthesized from similar derivatives demonstrated significant antioxidant and antimicrobial activities, particularly against certain bacterial strains (Ünver et al., 2014).
  • Antileishmanial Activity : A study on 4-amino-1,2,4-triazole derivatives found remarkable antileishmanial activity, providing insights into potential therapeutic uses (Süleymanoğlu et al., 2017).

Structural Studies

  • Crystal Structure Analysis : The crystal structure of a monohydrate form of a related compound was determined, providing detailed information about molecular interactions (Ünver & Tanak, 2018).
  • Energetic Salts Synthesis : Research on nitrogen-rich cations, including 5-amino-1H-1,2,4-triazole-3-carbohydrazide derivatives, was conducted, offering new strategies for constructing nitrogen-rich compounds (Zhang et al., 2018).

Future Directions

Future research could focus on the synthesis and characterization of “(E)-5-amino-N’-(thiophen-2-ylmethylene)-1H-1,2,4-triazole-3-carbohydrazide” and similar compounds. Their potential applications in various fields such as medicine, chemistry, and materials science could also be explored .

properties

IUPAC Name

3-amino-N-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6OS/c9-8-11-6(12-14-8)7(15)13-10-4-5-2-1-3-16-5/h1-4H,(H,13,15)(H3,9,11,12,14)/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFKFFGMFPHBNI-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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